molecular formula C15H17N3O2S B2392256 1-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid CAS No. 771509-71-8

1-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid

Cat. No.: B2392256
CAS No.: 771509-71-8
M. Wt: 303.38
InChI Key: DLVKFWGWNRJJBU-UHFFFAOYSA-N
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Description

1-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid involves multiple stepsCommon reagents used in these reactions include various amines, thiols, and carboxylic acids under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process would likely include purification steps such as crystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

1-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

1-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid is unique due to its specific tricyclic structure and the presence of both piperidine and carboxylic acid functional groups.

Biological Activity

1-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by a piperidine ring linked to a cyclopenta-thienopyrimidine moiety, which may contribute to its unique pharmacological properties. This article reviews the biological activity of this compound based on various studies and findings.

The compound has the molecular formula C13H15N3SC_{13}H_{15}N_3S and a molecular weight of approximately 253.35 g/mol. Its structure is significant for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. For instance, it has been shown to interact with LIM domain kinase 1 (LIMK1), exhibiting an IC50 value of 5.3 µM, indicating its potential role as an enzyme inhibitor in cancer therapies.

Biological Activities

The following sections detail the specific biological activities associated with this compound.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. For example, studies have shown that related compounds can inhibit tumor growth in xenograft models by modulating the PI3K-AKT-mTOR signaling pathway, which is crucial for cell survival and proliferation .

Compound IC50 (µM) Effect
This compound5.3Inhibition of LIMK1
Related compoundsVariesTumor growth inhibition in vivo

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary data suggest that it may possess activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.

Microorganism Activity
Staphylococcus aureusActive
Escherichia coliModerate activity

Enzyme Inhibition

In addition to antitumor effects, the compound shows promise as an enzyme inhibitor. It has been noted for its ability to inhibit key kinases involved in cancer progression.

Case Studies

A notable study evaluated the efficacy of the compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor volume when treated with the compound compared to controls, supporting its potential as an antineoplastic agent .

Future Directions

Further research is necessary to explore the full therapeutic potential of this compound. Investigations should focus on:

  • Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
  • Structure-Activity Relationship (SAR): Identifying how structural variations influence biological activity.
  • Clinical Trials: Conducting trials to assess safety and efficacy in humans.

Properties

IUPAC Name

1-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-15(20)9-4-6-18(7-5-9)13-12-10-2-1-3-11(10)21-14(12)17-8-16-13/h8-9H,1-7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVKFWGWNRJJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)N4CCC(CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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